N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide, also known by its CAS number 123662-92-0, is a complex organic compound that belongs to the class of sulfonamides. This compound features a chromen-4-one core structure, characterized by the presence of a phenoxy group, a methylsulfonamido group, and an acetamide group. The unique combination of these functional groups endows it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
The compound is categorized under sulfonamides, which are known for their diverse biological activities. It is structurally related to Iguratimod, a drug used in the treatment of rheumatoid arthritis, indicating its potential therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 374.37 g/mol .
The synthesis of N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide typically involves several key steps starting from readily available starting materials:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The molecular structure of N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide can be represented as follows:
The compound features:
The compound has various structural attributes:
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications.
The physical properties include:
Chemical properties relevant to this compound include:
N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide has diverse applications in scientific research:
N-(7-(Methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide (CAS: 123662-92-0, C₁₈H₁₆N₂O₆S, MW: 388.39 g/mol) is a chromene-derived acetamide compound structurally analogous to the antiarthritic agent iguratimod (T-614) but features an acetamide group (–NHC(O)CH₃) instead of a formamide moiety (–NHC(O)H) at the C3 position [1] [5] [9]. This modification enhances its lipophilicity (cLogP ≈ 2.8 vs. 2.1 in iguratimod), potentially improving membrane permeability and intracellular target engagement [5] [9]. The compound exerts multifaceted immunomodulation by selectively inhibiting activated B-cell proliferation and immunoglobulin production without suppressing naive B cells, thereby preserving essential immune surveillance [9]. In vitro studies confirm its suppression of nuclear factor kappa B (NF-κB) translocation, disrupting aberrant signaling cascades central to autoimmune pathogenesis [5] [9].
Table 1: Structural and Pharmacological Comparison with Iguratimod
Property | N-(7-(Methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)acetamide | Iguratimod (T-614) |
---|---|---|
CAS Number | 123662-92-0 | 123663-49-0 |
Molecular Formula | C₁₈H₁₆N₂O₆S | C₁₇H₁₄N₂O₆S |
Molecular Weight | 388.39 g/mol | 374.37 g/mol |
C3 Functional Group | Acetamide (–NHC(O)CH₃) | Formamide (–NHC(O)H) |
NF-κB Inhibition IC₅₀ | 0.28 μM | 0.32 μM |
B-Cell Suppression | Selective (Activated) | Selective (Activated) |
The compound’s core pharmacodynamic action involves suppression of pro-inflammatory cytokine networks. It reduces tumor necrosis factor-alpha (TNF-α) synthesis by >80% in lipopolysaccharide (LPS)-stimulated macrophages at 10 μM concentrations, outperforming iguratimod (72% reduction) [9]. Similarly, interleukin-6 (IL-6) and interleukin-17 (IL-17) production is inhibited by 75–90% in rheumatoid arthritis (RA) patient-derived synovial cells, disrupting Th17 differentiation and osteoclastogenesis [9] [10]. Mechanistically, this occurs via direct inhibition of Janus kinase (JAK)-signal transducer and activator of transcription (STAT) phosphorylation, with 100 nM concentrations suppressing STAT3 activation by ≥60% [5]. The acetamide moiety enhances JAK1 affinity (Kᵢ = 12 nM) compared to iguratimod (Kᵢ = 18 nM), correlating with superior cytokine blockade [10].
Table 2: Cytokine Inhibition Profile in Human Synovial Cells
Cytokine | Basal Production (pg/mL) | Production Post-Treatment (10 μM) | Reduction (%) |
---|---|---|---|
TNF-α | 450 ± 32 | 85 ± 11 | 81.1% |
IL-6 | 1,200 ± 98 | 240 ± 30 | 80.0% |
IL-17 | 320 ± 25 | 48 ± 8 | 85.0% |
IL-1β | 290 ± 21 | 145 ± 15 | 50.0% |
In collagen-induced arthritis (CIA) models, the compound (10 mg/kg/day orally) reduced synovitis scores by 65% and joint erosion by 70% versus untreated controls [5] [9]. Histopathological analysis revealed normalized synovial architecture with diminished hypervascularity and inflammatory cell infiltration. This efficacy stems from dual targeting:
The compound fulfills key disease-modifying antirheumatic drug (DMARD) criteria through structural joint preservation and autoantibody reduction. In a 12-week murine CIA study, it decreased serum anti-cyclic citrullinated peptide (anti-CCP) antibodies by 58% and rheumatoid factor (RF) by 62% [9]. Radiographic analyses demonstrated 90% protection against bone mineral density loss and 80% reduction in new bone erosions [5]. These effects correlate with disrupted osteoclast differentiation via receptor activator of nuclear factor kappa B ligand (RANKL) pathway inhibition, with tartrate-resistant acid phosphatase (TRAP) activity suppressed by 85% at 1 μM [9].
When benchmarked against biologic DMARDs, the compound demonstrates unique advantages:
Table 3: Comparative Efficacy with Biologic DMARDs (CIA Model)
Therapeutic Agent | Synovitis Reduction | Cytokine Inhibition (TNF-α/IL-6) | Dosing Route | Onset of Action |
---|---|---|---|---|
Acetamide Chromene | 65–70% | 80–85% | Oral | 7–10 days |
Etanercept (TNF Inhibitor) | 75% | 90% (TNF-α only) | Subcutaneous | 3–5 days |
Tocilizumab (IL-6 Inhibitor) | 60% | 95% (IL-6 only) | Intravenous | 7–14 days |
Iguratimod (T-614) | 55–60% | 70–75% | Oral | 14–21 days |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3